A Technical Guide to the Hepatocellular Mechanism of Action of Gadoxetic Acid
A Technical Guide to the Hepatocellular Mechanism of Action of Gadoxetic Acid
For Researchers, Scientists, and Drug Development Professionals
Gadoxetic acid, also known as Gd-EOB-DTPA (gadolinium ethoxybenzyl diethylenetriamine pentaacetic acid), is a gadolinium-based, hepatocyte-specific magnetic resonance imaging (MRI) contrast agent. Its unique properties allow for a dual-phase assessment of the liver, providing information on both perfusion and hepatocellular function. This guide provides an in-depth overview of the molecular mechanisms governing its action within hepatocytes, quantitative data, and key experimental methodologies.
Core Mechanism: A Dual-Phase Profile
Upon intravenous administration, gadoxetic acid initially distributes within the vascular and extracellular spaces, behaving like a conventional extracellular contrast agent. This allows for dynamic phase imaging (arterial, portal venous, and transitional phases) to assess liver hemodynamics.[1] Subsequently, it is actively taken up by functional hepatocytes, leading to the hepatobiliary phase (HBP), which typically begins around 10 minutes and is optimal at 20 minutes post-injection.[2][3][4] This hepatocellular uptake is the cornerstone of its mechanism, enabling the differentiation of lesions with functioning hepatocytes from those without.[2]
Approximately 50% of the injected dose of gadoxetic acid is taken up by hepatocytes and excreted into the biliary system, while the other 50% is eliminated by the kidneys through glomerular filtration.[3][5][6] This dual excretion pathway is a key characteristic of its pharmacokinetic profile.
Hepatocellular Transport: The Molecular Journey
The transit of gadoxetic acid into and out of the hepatocyte is a highly regulated process mediated by specific transmembrane transporter proteins located on the sinusoidal (basolateral) and canalicular (apical) membranes of the cell.
The uptake of gadoxetic acid from the sinusoidal blood into the hepatocyte is an active transport process primarily mediated by Organic Anion Transporting Polypeptides (OATPs) .[7] Specifically, OATP1B1 and OATP1B3 are the key transporters responsible for this influx.[1][6][8][9][10] The Na+-taurocholate cotransporting polypeptide (NTCP) has also been shown to be involved, acting as a high-affinity, low-capacity transporter for gadoxetic acid.[6][8][11] The ethoxybenzyl (EOB) moiety of the molecule confers the lipophilicity required for recognition by these transporters.[3]
Once inside the hepatocyte, the paramagnetic gadolinium ion shortens the T1 relaxation time of surrounding water protons. This results in a significant increase in signal intensity on T1-weighted MR images, causing the normal liver parenchyma to appear bright during the hepatobiliary phase.
Gadoxetic acid is excreted from the hepatocyte unchanged via two main pathways:
-
Biliary Excretion: The primary route of excretion is into the bile canaliculi. This process is mediated by the ATP-dependent efflux transporter Multidrug Resistance-associated Protein 2 (MRP2) , located on the canalicular membrane.[3][7][8][11]
-
Sinusoidal Efflux: A secondary efflux pathway exists back into the sinusoidal blood, which is mediated by Multidrug Resistance-associated Protein 3 (MRP3) on the basolateral membrane.[7][11] This pathway may become more significant in cholestatic conditions where biliary excretion is impaired.
The overall mechanism, from blood to bile, is a dynamic process of transporter-mediated uptake and excretion.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the pharmacokinetics and transport of gadoxetic acid.
| Parameter | Value | Description | Source(s) |
| Clinical Dose | 0.025 mmol/kg (0.1 mL/kg) | Standard intravenous bolus dose for adults and pediatrics. | [2][3][5][12][[“]][14] |
| Excretion Routes | ~50% Hepatobiliary, ~50% Renal | In humans with normal liver and kidney function. | [3][5][6] |
| Hepatocyte Uptake Rate (ki) | 0.22 ± 0.05 /min | Rate of gadoxetate transport from extracellular space into hepatocytes in healthy volunteers. | [11] |
| Hepatocyte Efflux Rate (kef) | 0.017 ± 0.006 /min | Rate of gadoxetate transport out of hepatocytes in healthy volunteers. | [11] |
| Transporter Affinity (Km,u) | 106 µM | Unbound Michaelis-Menten constant for uptake in plated rat hepatocytes. | [15][16] |
| Plasma Protein Binding | >98% (in some reports) | Extent of binding to plasma proteins, primarily albumin. | [17][18] |
Key Experimental Protocols
The mechanism of gadoxetic acid has been elucidated through a combination of in vitro and in vivo experimental models.
This method is crucial for identifying and characterizing specific transporters involved in gadoxetic acid uptake.
-
Objective: To quantify the uptake of gadoxetic acid mediated by a specific transporter (e.g., OATP1B1, OATP1B3) expressed in a cellular model.
-
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured. These cells do not endogenously express hepatic transporters, making them an ideal model system.[19]
-
Transfection: Cells are stably transfected with a plasmid containing the gene for a specific transporter (e.g., SLCO1B1 for OATP1B1) or a vector control.
-
Incubation: Transfected cells are incubated with varying concentrations of gadoxetic acid for a defined period (e.g., 5-10 minutes) at 37°C.[19]
-
Washing: The incubation is stopped by washing the cells with ice-cold buffer to remove extracellular gadoxetic acid.
-
Cell Lysis: Cells are lysed to release the intracellular contents.
-
Quantification: The intracellular concentration of gadoxetic acid is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][20]
-
Data Analysis: Uptake in transporter-expressing cells is compared to vector-control cells to determine the transporter-specific uptake. Kinetic parameters like Km and Vmax can be calculated by fitting the data to the Michaelis-Menten equation.[19]
-
This protocol allows for the non-invasive, quantitative assessment of liver function in humans by measuring the dynamics of gadoxetic acid.
-
Objective: To quantify hepatocyte uptake and excretion of gadoxetic acid in vivo as a measure of liver function.
-
Methodology:
-
Baseline Imaging: Pre-contrast T1 maps of the liver are acquired using a sequence like the Look-Locker Inversion Recovery (LLIR) or a dual flip-angle approach.[21][22][23] This establishes the baseline T1 relaxation time of the liver tissue.
-
Contrast Administration: A standard dose of gadoxetic acid (0.025 mmol/kg) is administered as an intravenous bolus.[11][22][24][25]
-
Dynamic Imaging: Dynamic contrast-enhanced (DCE) MRI is performed with high temporal resolution to capture the signal changes in the aorta (as an arterial input function) and the liver parenchyma over time.
-
Hepatobiliary Phase Imaging: A post-contrast T1 map is acquired at the hepatobiliary phase (typically 20 minutes post-injection).[22][26]
-
Pharmacokinetic Modeling: The signal intensity time-course data is converted to gadoxetate concentration. A tracer kinetic model (e.g., a dual-input, two-compartment model) is applied to the data to derive quantitative parameters, including the hepatocyte uptake rate (ki) and efflux rate (kef).[11] The reduction in T1 relaxation time between pre- and post-contrast scans can also be used as a surrogate for function.[22]
-
Factors Influencing the Mechanism and Clinical Relevance
The efficiency of gadoxetic acid transport is directly linked to the expression and function of the OATP and MRP transporters, which can be altered by genetics and disease.
-
Genetic Polymorphisms: Variations in the genes encoding transporters, particularly SLCO1B1 (OATP1B1), can lead to reduced transporter function. This impairs gadoxetic acid uptake, resulting in weaker liver enhancement on HBP images.[10][27][28]
-
Liver Disease: In chronic liver diseases like cirrhosis and in hepatocellular carcinoma (HCC), the expression of OATP1B1 and OATP1B3 is often downregulated.[9][29] This leads to reduced or absent uptake of gadoxetic acid in diseased tissue or tumors, causing them to appear hypointense (dark) relative to the enhanced, healthy liver parenchyma in the HBP.[3] This differential enhancement is a critical principle for lesion detection and characterization.
References
- 1. pubs.rsna.org [pubs.rsna.org]
- 2. The role of gadoxetic acid as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gadoxetate Acid-Enhanced MR Imaging for HCC: A Review for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of hepatobiliary phase imaging in gadoxetic acid-enhanced magnetic resonance imaging: a narrative review - Wang - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 5. Hepatobiliary contrast agents: differential diagnosis of focal hepatic lesions, pitfalls and other indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of gadoxetate DCE-MRI as a biomarker of hepatobiliary transporter inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of liver function using gadoxetic acid-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Uptake of gadoxetic acid in hepatobiliary phase magnetic resonance imaging and transporter expression in hypovascular hepatocellular nodules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gadoxetic acid–enhanced magnetic resonance imaging to predict paritaprevir-induced hyperbilirubinemia during treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Assessment of Liver Function Using Gadoxetate-Enhanced Magnetic Resonance Imaging: Monitoring Transporter-Mediated Processes in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. topics.consensus.app [topics.consensus.app]
- 14. Hepatic Arterial Phase on Gadoxetic Acid-Enhanced Liver MR Imaging: A Randomized Comparison of 0.5 mL/s and 1 mL/s Injection Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Docetaxel serum protein binding with high affinity to alpha 1-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein binding of drugs--the clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fat-separated T1 mapping for liver function analysis on gadoxetic acid-enhanced MR imaging: 2D two-point Dixon Look-Locker inversion recovery sequence for differentiation of Child-Pugh class B/C from Child-Pugh class A/chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Value of T1 mapping on gadoxetic acid-enhanced MRI for microvascular invasion of hepatocellular carcinoma: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fat-separated T1 mapping for liver function analysis on gadoxetic acid-enhanced MR imaging: 2D two-point Dixon Look-Locker inversion recovery sequence for differentiation of Child-Pugh class B/C from Child-Pugh class A/chronic liver disease - Hwang - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 24. Imaging features of gadoxetic acid-enhanced MR imaging for evaluation of tumor-infiltrating CD8 cells and PD-L1 expression in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Radiomics model based on preoperative gadoxetic acid-enhanced MRI for predicting liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scienceopen.com [scienceopen.com]
- 27. Impact of OATP transporters on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Clinical importance of OATP1B1 and OATP1B3 in drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Detection and characterization of liver lesions using gadoxetic acid as a tissue-specific contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
